2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylic Acid
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Overview
Description
2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylic Acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group and a carboxylic acid group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyphenyl)-5-methyloxazole-4-carboxylic Acid.
Reduction: Formation of 2-(3-Methoxyphenyl)-5-methyloxazole-4-methanol.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic Acid: Similar in structure but lacks the oxazole ring.
3-Methoxyphenylacetic Acid: Similar in structure but with different functional groups.
2-(3-Methoxyphenyl)benzimidazole-4-carboxamide: Contains a benzimidazole ring instead of an oxazole ring.
Uniqueness
2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylic Acid is unique due to the presence of both the methoxyphenyl group and the oxazole ring, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H11NO4 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-7-10(12(14)15)13-11(17-7)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,14,15) |
InChI Key |
XTYMMVFYCQHLFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
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